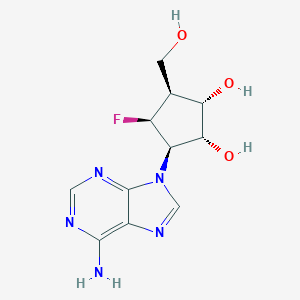

N-Boc-(R)-1-amino-2-propanol

Overview

Description

N-Boc-(R)-1-amino-2-propanol is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Native Chemical Ligation at Phenylalanine : N-Boc-(R)-1-amino-2-propanol enables native chemical ligation at phenylalanine, which is applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).

Synthesis of Optically Pure α-Amino Acids : It is used for synthesizing optically pure non-protein α-amino acids in both L and D configurations from L-serine (Sasaki, Hashimoto, & Potier, 1987).

Enantioselective Transfer Hydrogenation of Ketones : This compound is a novel ligand for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, achieving up to 98% enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).

Reduction of Aryl Alkyl Ketones : this compound ligands can efficiently and selectively reduce aryl alkyl ketones under hydrogen-transfer conditions, with enantioselectivity up to 98% (Bøgevig, Pastor, & Adolfsson, 2004).

Study of cis/trans Isomerization : N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines are used as probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange, Cluzeau, Ménez, & Dugave, 2001).

Peptide Synthesis : The N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, Pourayoubi, 2007).

Anticancer Agent Synthesis : It is used in synthesizing a precursor to the unusual amino acid residue in the anticancer agent Microsporin B (Gu & Silverman, 2011).

Medicinal Chemistry : The synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline amino acids can be used in probes and medicinal chemistry due to their distinct conformational preferences (Tressler & Zondlo, 2014).

Synthesis of (S)-N-Boc-3-Hydroxypiperidine : ReCR variant Y54F from Rhodococcus erythropolis WZ010 catalyzes the irreversible reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate in synthesis (Ying, Zhang, Wang, Huang, Ji, Cheng, Yu, Wang, & Ying, 2018).

N-Amino Azaheterocycle Synthesis : A C-H activation-based strategy for N-amino azaheterocycle synthesis provides access to synthetically and medicinally important compounds (Shi, Wang, Guo, Chen, Wang, & Zhu, 2017).

Mechanism of Action

Target of Action

N-Boc-®-1-amino-2-propanol, also known as ®-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protecting group for amines in the synthesis of various pharmaceuticals . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by attaching itself to the amine group, forming a carbamate . This process is known as Boc protection . The Boc group serves as a protective group for the amine, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed later in the synthesis process through a reaction known as deprotection .

Biochemical Pathways

The Boc protection and deprotection processes are key steps in many biochemical pathways involved in the synthesis of pharmaceuticals . The protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group . Once these reactions are complete, the Boc group can be removed, allowing the amine group to participate in subsequent reactions .

Result of Action

The primary result of the action of N-Boc-®-1-amino-2-propanol is the protection of amine groups, allowing for selective reactions to occur on other parts of the molecule . This can significantly increase the efficiency and selectivity of the synthesis process, leading to higher yields and purer final products .

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-®-2-Hydroxymethylmorpholine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477444 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119768-44-4 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

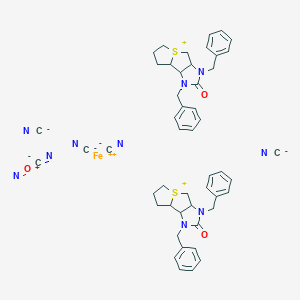

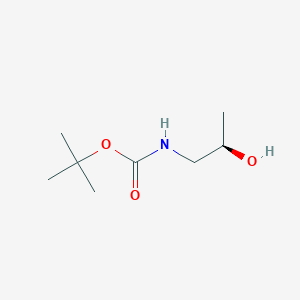

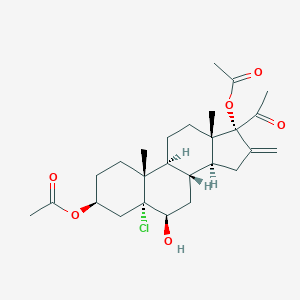

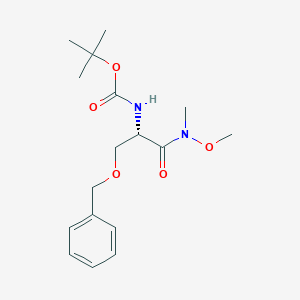

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)